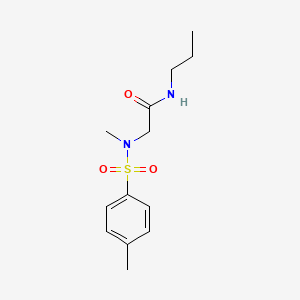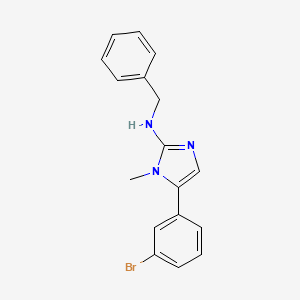![molecular formula C14H12ClN3O2 B11562255 N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11562255.png)
N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a pyridine ring and a hydrazone linkage, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-chloro-2-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various pharmacological effects. For example, the compound can inhibit enzyme activity by binding to the active site or interfere with cellular redox processes by chelating metal ions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the pyridine and hydrazone moieties provides a versatile scaffold for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C14H12ClN3O2 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-13-5-4-12(15)7-11(13)9-17-18-14(19)10-3-2-6-16-8-10/h2-9H,1H3,(H,18,19)/b17-9+ |
InChI Key |
APWIMMGOGQJIEH-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11562183.png)


![N'-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11562203.png)
![4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate](/img/structure/B11562209.png)
![5-bromo-2-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11562210.png)
![4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11562217.png)

![4-{(E)-[2-(phenylcarbamoyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11562224.png)

![N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11562230.png)
![6-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11562233.png)

